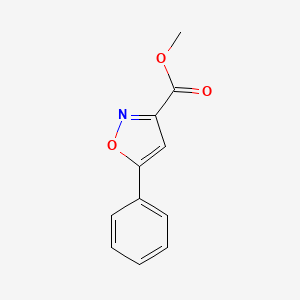

![molecular formula C8H7F3O4 B1268707 5-[(2,2,2-三氟乙氧基)甲基]-2-呋喃甲酸 CAS No. 488795-29-5](/img/structure/B1268707.png)

5-[(2,2,2-三氟乙氧基)甲基]-2-呋喃甲酸

描述

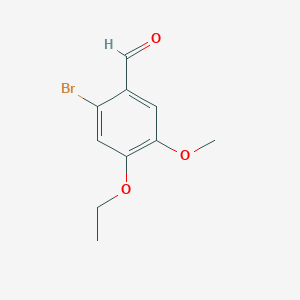

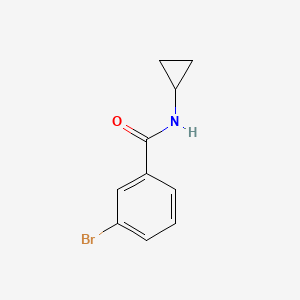

5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid is an organic compound with a molecular weight of 224.14 . It is used for experimental and research purposes .

Molecular Structure Analysis

The molecular formula of 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid is C8H7F3O4 . The InChI code is 1S/C8H7F3O4/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) .Physical And Chemical Properties Analysis

5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid is a solid at room temperature .科学研究应用

Anti-Cancer Agent

This compound has been studied for its potential as an anti-cancer agent. Derivatives of this compound have shown promise in in silico studies and biological assessments for their anti-cancer properties. The synthesis of new oxadiazole derivatives tethered with the trifluoroethoxy phenyl group has been explored, and these compounds have been evaluated for their ability to inhibit cancer cell growth .

Anti-Diabetic Agent

Similarly, the anti-diabetic potential of these derivatives has been investigated. The same studies that assessed anti-cancer properties also explored the use of these compounds as anti-diabetic agents. Their interaction with proteins related to diabetes has been analyzed through molecular docking experiments, suggesting a potential for therapeutic application .

ADMET Prediction

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of these derivatives is crucial for understanding their pharmacokinetic behavior. Predictive studies following Lipinski’s rule of 5 have been conducted to assess the likelihood of success of these compounds as oral medications .

Synthesis of Oxadiazole Derivatives

The compound serves as a precursor in the synthesis of oxadiazole derivatives. These derivatives are synthesized through a multistep reaction sequence involving the condensation of aldehydes and acetophenones with acid hydrazide, followed by cyclization to yield the oxadiazole derivatives .

Molecular Docking and Dynamics

Molecular docking experiments have been performed to examine the dynamic behavior of these compounds at the binding site of target proteins. This is an essential step in drug design, as it helps predict the affinity and activity of the compounds within biological systems .

Reference Standard in Analytical Chemistry

The compound may be used as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) with diode array detection (DAD), and other sophisticated techniques like gas chromatography combined with tandem mass spectrometry (MS/MS). These methods are employed for the determination of various substances in complex matrices like food samples and biological tissues .

作用机制

Mode of Action

It is known that the compound has a trifluoroethoxy group, which could potentially interact with biological targets in a unique manner .

Pharmacokinetics

The compound’s trifluoroethoxy group could potentially influence its pharmacokinetic properties, including its absorption and distribution within the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid interacts with its targets. Specific information on how these factors influence the action of 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid is currently unavailable .

属性

IUPAC Name |

5-(2,2,2-trifluoroethoxymethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O4/c9-8(10,11)4-14-3-5-1-2-6(15-5)7(12)13/h1-2H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASBYXQACGRWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)COCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90359110 | |

| Record name | 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,2,2-Trifluoroethoxy)methyl]-2-furoic acid | |

CAS RN |

488795-29-5 | |

| Record name | 5-[(2,2,2-trifluoroethoxy)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90359110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

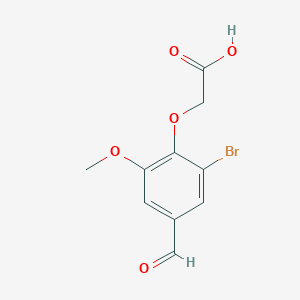

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1268633.png)

![2-[(3-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1268634.png)